Prop-2-ynyl n-(4-chlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-ynyl N-(4-chlorophenyl)carbamate, with the chemical formula C10H8ClNO2 and CAS number 5396-86-1, is a compound that combines an alkyne group (prop-2-ynyl) with a carbamate functional group attached to a 4-chlorophenyl ring. Let’s explore its properties and applications.
Vorbereitungsmethoden
Synthetic Routes:
2-Propynyl Chloroformate (CAS 35718-08-2) Synthesis:
4-Chloroaniline (CAS 106-47-8) Reaction:
Industrial Production:
Industrial-scale production typically involves optimized reaction conditions and purification steps to achieve high yields.
Analyse Chemischer Reaktionen
Prop-2-ynyl N-(4-chlorophenyl)carbamate undergoes various reactions:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.
Substitution Reactions: The chlorine atom on the phenyl ring can be replaced by other nucleophiles.
Reduction: Reduction of the carbamate group can yield the corresponding amine.
Oxidation: Oxidation of the alkyne group may lead to various products.
Common reagents include bases (for hydrolysis), nucleophiles (for substitution), and reducing agents (for reduction).
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Prop-2-ynyl N-(4-chlorophenyl)carbamate derivatives may exhibit biological activity, making them potential drug candidates.
Pesticides and Herbicides: Carbamates are used in crop protection.
Materials Science: The alkyne group can participate in click chemistry for material synthesis.
Wirkmechanismus
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Vergleich Mit ähnlichen Verbindungen
While prop-2-ynyl N-(4-chlorophenyl)carbamate is unique due to its alkyne-carbamate combination, similar compounds include other carbamates and phenyl-substituted derivatives.
Eigenschaften
CAS-Nummer |
5396-86-1 |
---|---|
Molekularformel |
C10H8ClNO2 |
Molekulargewicht |
209.63 g/mol |
IUPAC-Name |
prop-2-ynyl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C10H8ClNO2/c1-2-7-14-10(13)12-9-5-3-8(11)4-6-9/h1,3-6H,7H2,(H,12,13) |
InChI-Schlüssel |
ILZPTYLLCMOROP-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC(=O)NC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.